molecular formula CH4O2S B102922 Methanesulfinic acid CAS No. 17696-73-0

Methanesulfinic acid

Cat. No. B102922
CAS RN: 17696-73-0
M. Wt: 80.11 g/mol
InChI Key: XNEFVTBPCXGIRX-UHFFFAOYSA-N
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Description

Methanesulfinic acid, also known as Methylsulfonic acid or MSA, is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates . It is hygroscopic in its concentrated form .


Synthesis Analysis

The direct sulfonation of methane to methanesulfonic acid was achieved in an electrochemical reactor without adding peroxide initiators . The synthesis proceeds only from oleum and methane . This is possible due to in situ formation of an initiating species from the electrolyte at a boron-doped diamond anode .


Molecular Structure Analysis

Methanesulfinic acid has a molecular formula of CH4O2S . Its molecular weight is 80.106 .


Chemical Reactions Analysis

Methanesulfinic acid (MSIA) is an important intermediate in the oxidation of dimethyl sulfide (DMS) in the marine boundary layer . The oxidation of MSIA by ozone in the gas phase to form methanesulfonic acid (MSA) was investigated using theoretical calculations . Three pathways can be found for the reaction of MSIA with ozone .


Physical And Chemical Properties Analysis

Methanesulfinic acid is a very strong acid (pKa = − 1.9) . In addition, it is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water . A useful property is the high solubility of its salts in water: methanesulfonate salts have a much higher solubility in water than sulfate salts .

Scientific Research Applications

1. Atmospheric Chemistry and Environmental Impact

Methanesulfinic acid (MSIA) plays a crucial role in atmospheric chemistry. Lv et al. (2019) explored its properties at the air-water interface, revealing that MSIA, produced from the oxidation of dimethyl sulfide, tends to tilt at the interface with its sulfino group pointing toward the water phase. This feature may favor heterogeneous oxidation of MSIA, impacting atmospheric composition and processes (Lv et al., 2019). Additionally, another study by Lv et al. (2019) examined the oxidation mechanism of MSIA by ozone in the atmosphere, providing insights into the atmospheric oxidation pathways of MSIA and its transformation into other compounds (Lv et al., 2019).

2. Industrial and Chemical Processes

MSIA is utilized in various industrial processes. Wu et al. (2013) demonstrated its use in gasoline desulfurization through catalytic alkylation, highlighting an environmentally friendly method for removing sulfur compounds (Wu et al., 2013). Tian et al. (2012) discussed its application as a catalyst in the alkylation of olefins with aromatics, offering a biodegradable and environmentally benign route for this chemical process (Tian et al., 2012).

3. Electroplating and Metal Finishing

Balaji and Pushpavanam (2003) explored the use of methanesulfonic acid in electroplating for metal finishing industries. It has largely replaced other acids in this domain due to its superior properties and environmental benefits, particularly in the electrodeposition of tin and tin-lead solder on electronic devices (Balaji & Pushpavanam, 2003).

4. Catalysis in Organic Synthesis

Methanesulfonic acid serves as an efficient catalyst in various organic synthesis reactions. Bonrath et al. (2009) highlighted its effectiveness in reactions like Wagner-Meerwein rearrangements and Friedel-Crafts alkylations, significantly contributing to industrial syntheses of vitamins and other organic compounds (Bonrath et al., 2009).

5. Semiconductor and Electronic Industries

Omar et al. (2022) studied the use of MSIA in semiconductor packaging, particularly in electroplating steps and its implications on the encapsulated leadframe. The study provides insights into the impact of MSIA on the surface conditions of leadframes in semiconductor packages (Omar et al., 2022).

Safety And Hazards

Methanesulfinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, harmful if swallowed or in contact with skin, and may cause respiratory irritation .

Future Directions

The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . These applications include cleaning fluids, electrolytes for electroplating, redox-flow batteries, catalysts in organic synthesis, and as a solvent for high-molecular-weight polymers . As a result, MSA will become more widely available and a lower price will make it an increasingly attractive option .

properties

IUPAC Name

methanesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEFVTBPCXGIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20277-69-4 (hydrochloride salt)
Record name Methanesulfinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50170227, DTXSID80902396
Record name Methanesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfinic acid

CAS RN

17696-73-0
Record name Methanesulfinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
F Wudl, DA Lightner, DJ Cram - Journal of the American Chemical …, 1967 - ACS Publications
Methanesulfinic acid has been isolated in crystallineform and characterized. All molecules within a particular crystal have been shown by X-ray analysis to have the same configuration …
Number of citations: 91 pubs.acs.org
K Seff, EG Heidner, M Meyers… - … Section B: Structural …, 1969 - scripts.iucr.org
Methanesulfinic acid, CH3SOOH, the first low-molecular-weight aliphatic sulfinic acid to yield crystals suitable for structure studies, crystallizes in space group P212~ 2a, with a0= 7" 832…
Number of citations: 20 scripts.iucr.org
CF Babbs, MJ Gale - Analytical biochemistry, 1987 - Elsevier
We describe a simple colorimetric method to measure 30 to 300 μm concentrations of sulfinic acids in biologic samples. The procedure employs the coupling reaction of an aromatic …
Number of citations: 103 www.sciencedirect.com
R Flyunt, O Makogon, MN Schuchmann… - Journal of the …, 2001 - pubs.rsc.org
… H 2 O 2 induces the autoxidation of methanesulfinic acid, and so we had to rely on … methanesulfinic acid was in large excess over the added ozone concentration (methanesulfinic acid …
Number of citations: 64 pubs.rsc.org
RC Scaduto Jr - Free Radical Biology and Medicine, 1995 - Elsevier
… 7 Babbs reported a method for assay of methanesulfinic acid … the method for methanesulfinic acid detection by incorporating … This effect decreases the yield of methanesulfinic acid from …
Number of citations: 93 www.sciencedirect.com
A Ning, X Zhang - Atmospheric Environment, 2022 - Elsevier
… Apart from sulfuric acid (SA), DMS can also be oxidized to methanesulfinic acid (CH 3 SO 2 H, … sulfuric acid, methanesulfonic acid, methanesulfinic acid and dimethylamine, respectively. …
Number of citations: 6 www.sciencedirect.com
G Lv, H Zhang, Z Wang, N Wang, X Sun… - Science of the total …, 2019 - Elsevier
Methanesulfinic acid (MSIA), an organic sulfur compound, is mainly produced in the oxidation process of dimethyl sulfide in the atmosphere. The properties of MSIA at the air-water …
Number of citations: 16 www.sciencedirect.com
G Lv, C Zhang, X Sun - Scientific Reports, 2019 - nature.com
… reaction of OH radical with methanesulfinic acid (MSIA). They … the MSIA (or dissociated methanesulfinic acid) formed by the … , the reaction of MSIA and dissociated methanesulfinic acid …
Number of citations: 15 www.nature.com
N González-García, À González-Lafont… - The Journal of Physical …, 2007 - ACS Publications
The mechanism for the atmospheric oxidation of methanesulfinic acid (MSIA) has been studied. This is the first theoretical study of the reaction between MSIA and the OH radical. All the …
Number of citations: 10 pubs.acs.org
NF Carvalho, SP Silva, SM Resende - Journal of the Brazilian …, 2011 - SciELO Brasil
… Two stable conformers were found to the methanesulfinic acid, and the determined average value for the enthalpy of formation (ΔHf) was -337.2 kJ mol-1. For methanesulfonic acid, the …
Number of citations: 8 www.scielo.br

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